4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine
Overview
Description
2,2’6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl-: is an organic compound that belongs to the terpyridine family. It is characterized by three pyridine rings connected at the 2 and 6 positions, with three methyl groups attached at the 4, 4’, and 4’’ positions. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
The primary target of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is metal ions . This compound acts as a tridentate ligand, coordinating with various metal ions to form different coordination polymers . The three near-coplanar nitrogen donor atoms in the compound allow it to bind to metal centers .
Mode of Action
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine interacts with its targets (metal ions) through its three coordination sites . This interaction results in the formation of complexes . The compound’s low LUMO (Lowest Unoccupied Molecular Orbital) makes it a typical Pincer ligand and/or non-innocent ligand in transition metal catalysis .
Biochemical Pathways
The biochemical pathways affected by 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are primarily related to catalysis and light-harvesting materials . The compound’s ability to form complexes with metal ions plays a crucial role in these pathways .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine’s action are primarily seen in its role as a ligand. It is used in dye-sensitized nanocrystalline solar cells and as a precursor for bisterpyridylalkanes . It is also a precursor to the tricarboxylate, which has proven to be useful in dye-sensitized solar cells .
Action Environment
The action, efficacy, and stability of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- typically begins with pyridine and its derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry:
Coordination Chemistry: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- is widely used as a ligand to form complexes with metal ions.
Biology:
Biological Probes: The compound and its metal complexes are used as probes in biological systems to study metal ion interactions and transport.
Medicine:
Anticancer Research: Some derivatives of this compound have shown potential as anticancer agents by targeting specific cellular pathways.
Industry:
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: The parent compound without the methyl groups.
4’-Phenyl-2,2’6’,2’'-terpyridine: A derivative with a phenyl group at the 4’ position.
Uniqueness: The presence of the three methyl groups in 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- enhances its steric and electronic properties, making it a more versatile ligand compared to its non-methylated counterparts. This modification can lead to increased stability and unique reactivity in its metal complexes .
Biological Activity
4-Methyl-2,6-bis(4-methylpyridin-2-yl)pyridine, a compound characterized by its complex pyridine structure, has garnered attention in various biological research fields. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a central pyridine ring substituted with two 4-methylpyridin-2-yl groups. This unique structure contributes to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may interact with acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications for neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Studies have reported that this compound displays significant antibacterial properties against both gram-positive and gram-negative bacteria. Its efficacy is often evaluated through minimum inhibitory concentration (MIC) assays and zone of inhibition tests .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells is an area of ongoing investigation .
Antibacterial Efficacy
Table 1 summarizes the antibacterial activity of this compound against selected bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 ± 2 | 25 |
Staphylococcus aureus | 13 ± 1 | 30 |
Klebsiella pneumoniae | 10 ± 1 | 40 |
The compound demonstrated a notable zone of inhibition against E. coli and S. aureus, indicating its potential as an antibacterial agent .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF7 (breast cancer) | 25 |
A549 (lung cancer) | 30 |
These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy .
Case Studies
- Inhibition of Acetylcholinesterase : A study investigating the effects of various pyridine derivatives found that this compound significantly inhibited AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Resistance : Another research effort highlighted the compound's ability to combat antibiotic-resistant strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL). The study emphasized the importance of developing new antimicrobial agents to address rising resistance levels .
Properties
IUPAC Name |
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPFEPGENIUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347614 | |
Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33354-75-5 | |
Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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